S-Nitroso-N-valeryl-D,L-penicillamine
Overview
Description
S-Nitroso-N-valeryl-D,L-penicillamine is a compound known for its high lipophilicity and stability in solution. It is primarily used as a nitric oxide (NO) donor, which plays a crucial role in various physiological processes such as vasodilation, blood pressure regulation, neurotransmission, and immune response modulation .
Mechanism of Action
Target of Action
S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) is primarily a Nitric Oxide Synthase (NOS) activator . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.
Mode of Action
SNVP interacts with its target, NOS, to stimulate the production of NO . NO is a potent vasodilator that plays a crucial role in regulating vascular tone and blood flow. It achieves this by relaxing the smooth muscle in the blood vessel walls, leading to vasodilation and increased blood flow .
Biochemical Pathways
The primary biochemical pathway affected by SNVP is the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway . In this pathway, NO produced by NOS activates soluble guanylate cyclase, leading to the production of cGMP. This secondary messenger molecule then triggers a series of intracellular events leading to smooth muscle relaxation and vasodilation .
Pharmacokinetics
It is known that snvp exhibits high lipophilicity and stability in solution . These properties could potentially enhance its bioavailability and allow for sustained release of NO in the body .
Result of Action
The primary result of SNVP’s action is the prolonged vasodilation in isolated rat femoral arteries . This is achieved through the sustained release of NO, leading to continuous activation of the NO-cGMP pathway and persistent smooth muscle relaxation .
Action Environment
The action of SNVP can be influenced by environmental factors such as the presence of certain metal ions and amino acids. For instance, the presence of Cu(II) and cysteine can accelerate the decomposition of SNVP . This could potentially affect the stability and efficacy of SNVP in different physiological environments .
Biochemical Analysis
Biochemical Properties
S-Nitroso-N-valeryl-D,L-penicillamine can interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit higher lipophilicity and greater stability in solution than S-nitroso-N-acetyl-D,L-penicillamine (SNAP) . The presence of Cu(II) and cysteine can accelerate its decomposition .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to activate a non-neuronal cardiac cholinergic system to synthesize acetylcholine and augment cardiac function . It also exerts beneficial effects on cardiac function by enhancing diastolic function and cardiac output .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to gradually elevate intracellular cGMP levels and nitric oxide (NO) levels, resulting in the gradual transactivation and translation of the choline acetyltransferase gene .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been found to exhibit higher lipophilicity and greater stability in solution than SNAP . The presence of Cu(II) and cysteine can accelerate its decomposition .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, it has been found to cause prolonged vasodilatation in endothelium-denuded vessels at moderate and high concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Nitroso-N-valeryl-D,L-penicillamine can be synthesized through the nitrosation of N-valeryl-D,L-penicillamine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in an acidic medium. The reaction conditions often include maintaining a low temperature to control the rate of nitrosation and prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The presence of copper (II) ions and cysteine can accelerate the decomposition of the compound, so these factors are carefully managed during production .
Chemical Reactions Analysis
Types of Reactions
S-Nitroso-N-valeryl-D,L-penicillamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidation products.
Reduction: It can be reduced to release nitric oxide (NO), which is a key aspect of its function as an NO donor.
Substitution: The nitroso group can be substituted by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as ascorbic acid or thiols can facilitate the release of NO.
Substitution: Nucleophiles like thiols or amines can react with the nitroso group under controlled conditions.
Major Products Formed
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Nitric oxide (NO) and the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Nitroso-N-valeryl-D,L-penicillamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent for studying nitrosation reactions and NO release mechanisms.
Biology: Investigated for its role in cellular signaling and redox regulation.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, neurodegenerative disorders, and immune modulation.
Industry: Utilized in the development of NO-releasing materials and coatings
Comparison with Similar Compounds
S-Nitroso-N-valeryl-D,L-penicillamine is compared with other NO donors such as S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) and its analogues:
S-Nitroso-N-acetyl-D,L-penicillamine (SNAP): Similar in function but differs in stability and lipoph
Biological Activity
S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) is a compound that belongs to a class of S-nitrosothiols, which are known for their ability to release nitric oxide (NO) and exhibit various biological activities, particularly in vascular biology. This article reviews the biological activity of SNVP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
SNVP is an N-substituted analogue of S-nitroso-N-acetyl-D,L-penicillamine (SNAP), differing primarily by the valeryl group. The structural modification enhances its lipophilicity, which influences its stability and biological activity. The compound has shown promising results in studies related to vasodilation and NO release.
The primary mechanism through which SNVP exerts its biological effects is the release of NO, a potent vasodilator. The release of NO from SNVP occurs through a series of chemical reactions that can be influenced by various factors such as pH, temperature, and the presence of metal ions like Cu(II) and cysteine .
Table 1: Stability and Decomposition Rates of SNVP Compared to Other Analogues
Compound | Stability in Solution | Decomposition Rate (in presence of Cu²⁺) |
---|---|---|
SNVP | High | Moderate (slower than SNAP) |
SNAP | Moderate | Fast |
SNHP | Moderate | Fast |
SNPP | High | Variable |
The presence of Cu(II) significantly accelerates the decomposition of all tested compounds, with SNVP demonstrating a relatively stable profile under these conditions compared to SNAP .
Vasodilation Effects
SNVP has been studied for its vasodilatory effects in isolated rat femoral arteries. In experiments, bolus injections of SNVP resulted in concentration-dependent vasodilation. Notably, the response was transient in endothelium-intact vessels but showed prolonged effects in endothelium-denuded vessels, suggesting that increased lipophilicity allows for better retention and sustained NO release in areas with endothelial damage .
Case Studies
- Vasodilatory Response in Endothelium-Denuded Vessels :
-
Comparative Analysis with Other S-Nitrosothiols :
- When compared to SNAP and other analogues like S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP), SNVP exhibited unique properties regarding stability and duration of action. The sustained effect observed with SNVP was largely reversed by hemoglobin, confirming the role of NO in mediating these responses .
Therapeutic Implications
The ability of SNVP to target areas with endothelial injury suggests potential therapeutic applications in conditions such as atherosclerosis or during surgical procedures where endothelial damage is prevalent. By providing localized NO delivery, SNVP could help alleviate vascular complications associated with these conditions.
Properties
IUPAC Name |
3-methyl-3-nitrososulfanyl-2-(pentanoylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4S/c1-4-5-6-7(13)11-8(9(14)15)10(2,3)17-12-16/h8H,4-6H2,1-3H3,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRZCAKMRYXQNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C(=O)O)C(C)(C)SN=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274459 | |
Record name | snvp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225233-99-8 | |
Record name | 3-(Nitrosothio)-N-(1-oxopentyl)valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225233-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | snvp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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